molecular formula C18H23N5O B2685782 N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1396858-92-6

N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2685782
CAS No.: 1396858-92-6
M. Wt: 325.416
InChI Key: SIUSVUAEIOWKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.
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Scientific Research Applications

Discovery and Optimization in Medicinal Chemistry

  • Inhibitors of Soluble Epoxide Hydrolase : Research led by Thalji et al. (2013) discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the critical role of the triazine heterocycle for potency and selectivity. This research exemplifies the significance of specific functional groups in medicinal chemistry (Thalji et al., 2013).

Cancer Research and Drug Development

  • Estrogen Receptor Binding Affinity in Breast Cancer : Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates with significant anti-proliferative activities against human breast cancer cell lines. This research underscores the potential of such compounds in cancer therapy (Parveen et al., 2017).

  • HIV-1 Reverse Transcriptase Inhibitors : Tang et al. (2010) investigated piperidine-4-yl-aminopyrimidine class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), identifying potent analogs against HIV-1 and NNRTI-resistant mutant viruses. This highlights the role of such compounds in antiviral drug development (Tang et al., 2010).

Synthesis and Chemical Analysis

  • Alternative Synthesis Routes : Shahinshavali et al. (2021) demonstrated an alternative route for synthesizing a related compound, emphasizing the importance of innovative synthesis methods in chemical research (Shahinshavali et al., 2021).

Properties

IUPAC Name

N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-3-15-6-4-5-7-16(15)21-18(24)23-10-8-22(9-11-23)17-12-14(2)19-13-20-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUSVUAEIOWKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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